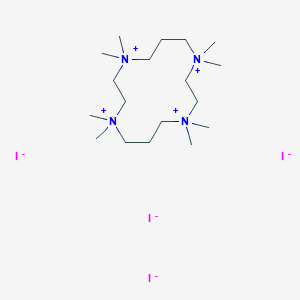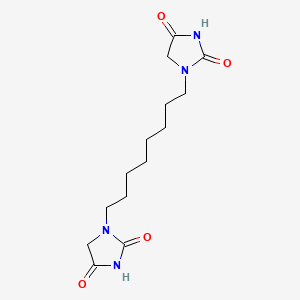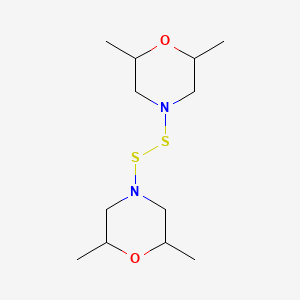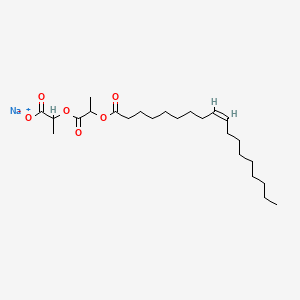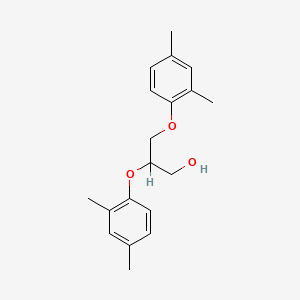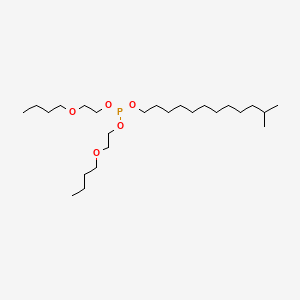
Bis(2-butoxyethyl) isotridecyl phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-butoxyethyl) isotridecyl phosphite: is an organophosphorus compound with the chemical formula C25H53O5P . It is commonly used as an antioxidant and stabilizer in various industrial applications, particularly in the production of polymers and plastics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-butoxyethyl) isotridecyl phosphite typically involves the reaction of isotridecyl alcohol with phosphorous acid and 2-butoxyethanol . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Isotridecyl alcohol+Phosphorous acid+2-butoxyethanol→Bis(2-butoxyethyl) isotridecyl phosphite
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure complete conversion and high yield. The product is then purified through distillation or other separation techniques to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions: Bis(2-butoxyethyl) isotridecyl phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphates.
Reduction: It can be reduced under specific conditions to form phosphites.
Substitution: It can undergo substitution reactions where the butoxyethyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Alkyl halides or aryl halides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Phosphates
Reduction: Phosphites
Substitution: Various substituted phosphites depending on the reagents used
Scientific Research Applications
Chemistry: Bis(2-butoxyethyl) isotridecyl phosphite is used as a stabilizer in the production of polymers and plastics. It helps in preventing the degradation of polymers by acting as an antioxidant.
Biology and Medicine: While its primary applications are industrial, research is ongoing to explore its potential uses in biological and medical fields. Its antioxidant properties may have implications in preventing oxidative stress-related damage in biological systems.
Industry: In addition to its use in polymers, this compound is also used in the production of lubricants, adhesives, and coatings. It enhances the stability and performance of these products .
Mechanism of Action
The mechanism by which bis(2-butoxyethyl) isotridecyl phosphite exerts its effects is primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby preventing the oxidative degradation of materials. The molecular targets include reactive oxygen species and free radicals, which are neutralized by the compound .
Comparison with Similar Compounds
- Bis(2-butoxyethyl) phosphate
- Tris(2-butoxyethyl) phosphate
- Isotridecyl phosphate
Comparison: Bis(2-butoxyethyl) isotridecyl phosphite is unique due to its specific combination of butoxyethyl and isotridecyl groups. This combination provides it with distinct antioxidant properties and makes it particularly effective in stabilizing polymers and plastics. Compared to similar compounds, it offers a balance of stability and reactivity that is advantageous in various industrial applications .
Properties
CAS No. |
93980-87-1 |
|---|---|
Molecular Formula |
C25H53O5P |
Molecular Weight |
464.7 g/mol |
IUPAC Name |
bis(2-butoxyethyl) 11-methyldodecyl phosphite |
InChI |
InChI=1S/C25H53O5P/c1-5-7-18-26-21-23-29-31(30-24-22-27-19-8-6-2)28-20-16-14-12-10-9-11-13-15-17-25(3)4/h25H,5-24H2,1-4H3 |
InChI Key |
RYURDQWGAMNEPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOP(OCCCCCCCCCCC(C)C)OCCOCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






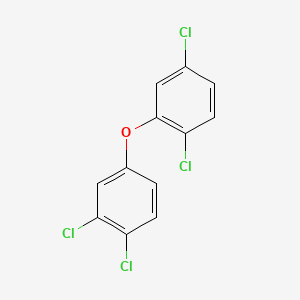

![4-[(4-Aminophenyl)methyl]-2,6-diethylaniline](/img/structure/B12666125.png)

